N-methyl-4-phenylcyclohexan-1-amine hydrochloride
CAS No.: 28124-82-5
Cat. No.: VC2806727
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28124-82-5 |
|---|---|
| Molecular Formula | C13H20ClN |
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | N-methyl-4-phenylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H |
| Standard InChI Key | ZKXSMYAYKBRJLR-UHFFFAOYSA-N |
| SMILES | CNC1CCC(CC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | CNC1CCC(CC1)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Properties
N-methyl-4-phenylcyclohexan-1-amine hydrochloride is an organic compound with the molecular formula C13H20ClN . It represents the hydrochloride salt of the free base N-methyl-4-phenylcyclohexan-1-amine, which has a molecular formula of C13H19N . The compound contains a cyclohexane ring with a phenyl substituent at the 4-position and an N-methylamine group at the 1-position.
Physical and Chemical Properties
The compound exhibits several distinctive physical and chemical properties that are important for its identification and handling, as summarized in the table below:
Stereochemistry
The compound can exist in different stereoisomeric forms due to the potential chirality centers in the cyclohexane ring. The configuration of the substituents (phenyl and N-methylamine groups) can be either cis or trans relative to each other, leading to different conformational arrangements . One specific stereoisomer is designated as (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine hydrochloride, indicating that both substituents are in equatorial positions on the cyclohexane ring .
Synthesis and Preparation
The synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride involves multiple steps, beginning with precursors and ending with the formation of the hydrochloride salt.
Synthetic Routes
The preparation of the compound typically follows these general steps:
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Formation of the cyclohexane ring structure with appropriate functionalization
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Introduction of the phenyl group at the 4-position of the cyclohexane ring
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Addition of the N-methyl group to form the secondary amine
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Conversion to the hydrochloride salt by treating with hydrochloric acid
The synthesis methods may vary depending on the starting materials and the desired stereochemical outcome .
Alternative Synthesis Methods
Based on similar compounds in the arylcyclohexylamine family, a potential synthetic route might involve:
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Preparation of a formamide intermediate (N-formyl-4-phenylcyclohexylamine)
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Reduction of the formamide with lithium aluminum hydride (LiAlH4) to introduce the N-methyl group
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Conversion to the hydrochloride salt through acidification with HCl
This approach is analogous to methods used for related compounds such as N-methyl-1-(4-methoxyphenyl)cyclohexan-1-amine described in the literature .
Pharmacological Properties
As a member of the arylcyclohexylamine class, N-methyl-4-phenylcyclohexan-1-amine hydrochloride shares structural similarities with compounds that have known pharmacological activities.
Receptor Interactions
The arylcyclohexylamine class, to which this compound belongs, is known for interaction with various receptors in the central nervous system, particularly:
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N-methyl-D-aspartate (NMDA) receptors - as potential antagonists
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Dopaminergic pathways - potentially affecting dopamine release or reuptake
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Serotonergic systems - possible modulation of serotonin receptors
Structure-Activity Relationships
The pharmacological properties of arylcyclohexylamines are highly dependent on their structural features:
| Structural Feature | Potential Effect on Activity |
|---|---|
| N-methyl substitution | Influences binding affinity to receptors and metabolic stability |
| Position of phenyl group | Affects receptor selectivity and potency |
| Stereochemistry | Different isomers may have varying receptor affinities |
| Salt form (hydrochloride) | Improves solubility and bioavailability |
These structure-activity relationships are crucial for understanding the potential biological effects of N-methyl-4-phenylcyclohexan-1-amine hydrochloride .
Analytical Characterization
Various analytical techniques can be used to characterize and identify N-methyl-4-phenylcyclohexan-1-amine hydrochloride.
Spectroscopic Methods
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation and quantification of N-methyl-4-phenylcyclohexan-1-amine hydrochloride and related compounds .
| Hazard Statement | Code | Description | Warning Level |
|---|---|---|---|
| H315 | Skin Irritation | Causes skin irritation | Warning |
| H319 | Eye Irritation | Causes serious eye irritation | Warning |
| H335 | STOT SE 3 | May cause respiratory irritation | Warning |
| H302 | Acute Toxicity | Harmful if swallowed | Warning |
Precautionary Measures
Based on the GHS classification, the following precautionary measures are recommended :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
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